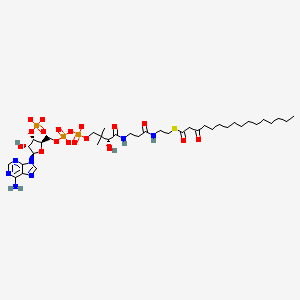

3-Oxohexadecanoyl-CoA

Beschreibung

Eigenschaften

Molekularformel |

C37H60N7O18P3S-4 |

|---|---|

Molekulargewicht |

1015.9 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

InChI |

InChI=1S/C37H64N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-24,26,30-32,36,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/p-4/t26-,30-,31-,32+,36-/m1/s1 |

InChI-Schlüssel |

NQMPLXPCRJOSHL-BBECNAHFSA-J |

Isomerische SMILES |

CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Oxohexadecanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis pathways, quantitative data, and experimental methodologies related to 3-Oxohexadecanoyl-CoA, a key intermediate in fatty acid metabolism. The information presented is intended to support research and development efforts in metabolic diseases, oncology, and drug discovery.

Core Synthesis Pathways of this compound

This compound, also known as 3-oxopalmitoyl-CoA, is a 16-carbon beta-ketoacyl-CoA. It is a transient intermediate formed during the final elongation cycle of de novo fatty acid synthesis and in fatty acid elongation pathways occurring in the mitochondria and endoplasmic reticulum.

Cytosolic De Novo Fatty Acid Synthesis

In the cytosol of mammalian cells, the multi-enzyme complex Fatty Acid Synthase (FAS) catalyzes the synthesis of palmitic acid (a 16-carbon saturated fatty acid) from acetyl-CoA and malonyl-CoA. The synthesis proceeds through a repeating four-step cycle of condensation, reduction, dehydration, and a second reduction. 3-Oxohexadecanoyl, attached to an Acyl Carrier Protein (ACP) domain of FAS (3-Oxohexadecanoyl-ACP), is the product of the final condensation step.

The cycle begins with the loading of acetyl-CoA and malonyl-CoA onto the FAS complex. The first committed step in fatty acid synthesis is the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC), which is the primary site of regulation for this pathway.[1][2] The overall process involves six recurring reaction cycles to produce the 16-carbon palmitic acid.[3]

The formation of the 16-carbon beta-keto intermediate proceeds as follows:

-

Condensation: The 14-carbon acyl chain (myristoyl- or tetradecanoyl-), attached to the acyl carrier protein (ACP) domain of FAS, is condensed with a two-carbon unit from malonyl-ACP. This reaction is catalyzed by the β-ketoacyl-ACP synthase (KAS) domain of FAS. The reaction releases a molecule of carbon dioxide.

-

Product: The resulting product is 3-Oxohexadecanoyl-ACP.

This intermediate is then immediately processed through the remaining steps of the FAS cycle (reduction, dehydration, reduction) to form the saturated 16-carbon hexadecanoyl-ACP, which is subsequently cleaved by a thioesterase to release free palmitic acid.

Mitochondrial Fatty Acid Elongation

Mitochondria possess a fatty acid synthesis (mtFAS) system that is distinct from the cytosolic FAS pathway.[4] This system is primarily involved in elongating existing fatty acids. In this pathway, this compound is synthesized directly from Tetradecanoyl-CoA (C14:0-CoA) and Acetyl-CoA.

The key reaction is:

-

Enzyme: Acetyl-CoA C-acyltransferase (also known as 3-ketoacyl-CoA thiolase, ACAA2).

-

Reaction: Tetradecanoyl-CoA + Acetyl-CoA ⇌ this compound + Coenzyme A.[5]

This reaction is a Claisen condensation. Unlike the cytosolic pathway which uses malonyl-ACP as the two-carbon donor and produces an ACP-bound intermediate, the mitochondrial pathway uses acetyl-CoA and generates CoA-bound intermediates.[5] The this compound is then further processed by other mitochondrial enzymes (reductase, dehydratase, reductase) to produce hexadecanoyl-CoA.

Quantitative Data

Precise quantitative data for the synthesis of this compound is challenging to obtain due to its nature as a transient metabolic intermediate. The following tables summarize available data on enzyme kinetics and cellular concentrations of relevant precursors.

Table 1: Enzyme Kinetic Parameters

Note: Kinetic data for the specific condensation of a C14 acyl group is limited. This table presents data for related substrates to provide context.

| Enzyme/Domain | Organism / Tissue | Substrate(s) | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |

| β-Ketoacyl-ACP Synthase III (FabH) | Staphylococcus aureus | Acetyl-CoA | 6.18 ± 0.96 | - | - | [6] |

| Butyryl-CoA | 2.32 ± 0.12 | - | - | [6] | ||

| β-Ketoacyl-ACP Synthase III (FabH) | Escherichia coli | Acetyl-CoA | 40 | - | - | [6] |

| Acetoacetyl-CoA Thiolase (Cytoplasmic) | Rat Liver | Acetyl-CoA | 160 | - | - | [5] |

| Coenzyme A | 5 | - | - | [5] | ||

| Acetoacetyl-CoA | 1.3 | - | - | [5] |

Table 2: Cellular Concentrations of Long-Chain Acyl-CoAs

Note: Concentrations of individual acyl-CoA species are highly dynamic and vary significantly with cell type, metabolic state, and cellular compartment.

| Metabolite | Organism / Tissue | Cellular Compartment | Concentration Range | Reference |

| Total Long-Chain Acyl-CoA | Rat Liver | Total Cell | 94 - 219 nmol/g dry weight | [4] |

| Free Long-Chain Acyl-CoA | General (Physiological Estimate) | Cytosol | < 5 nM (active synthesis) to 200 nM | [1] |

| Free Long-Chain Acyl-CoA | Permeabilized β-cells | Cytosol (Estimated) | ~1 µM (half-maximal free conc.) | [4] |

| Palmitoyl-CoA (16:0) | Human Skeletal Muscle | Total Cell | ~0.5 - 1.5 nmol/g wet weight | [7] |

| Myristoyl-CoA (14:0) | Human Skeletal Muscle | Total Cell | ~0.05 - 0.15 nmol/g wet weight | [7] |

Experimental Protocols

This section details methodologies for the synthesis, quantification, and enzymatic analysis of this compound.

Chemical Synthesis of this compound Standard

This protocol describes a multi-step chemical synthesis adapted from published methods, suitable for producing a this compound standard for analytical use.[7][8]

Workflow:

Methodology:

-

Step 1: Synthesis of Ethyl 3-hydroxyhexadecanoate: Perform a Reformatsky reaction using tetradecanal and ethyl bromoacetate in the presence of activated zinc to form the β-hydroxy ester.

-

Step 2: Oxidation to Ethyl 3-oxohexadecanoate: Oxidize the hydroxyl group of the product from Step 1 using an appropriate oxidizing agent (e.g., Jones reagent, pyridinium (B92312) chlorochromate) to yield the β-keto ester.

-

Step 3: Protection of the Keto Group: Protect the newly formed ketone by reacting it with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form an ethylene acetal. This prevents the ketone from reacting in subsequent steps.

-

Step 4: Hydrolysis: Perform alkaline hydrolysis (e.g., using KOH or NaOH) on the ester to yield 3,3-ethylenedioxyhexadecanoic acid.

-

Step 5: Condensation with Coenzyme A: Activate the carboxylic acid from Step 4 and condense it with the free thiol group of Coenzyme A. The mixed anhydride method is suitable for this step.[7]

-

Dissolve the protected acid in anhydrous THF and cool to 4°C.

-

Add triethylamine (B128534) and ethyl chloroformate and stir for 45 minutes.

-

Separately, dissolve Coenzyme A in 0.5 M NaHCO₃.

-

Add the CoA solution to the activated acid mixture and stir.

-

-

Step 6: Deprotection: Remove the ethylene acetal protecting group by treating the product from Step 5 with 4 M HCl to regenerate the 3-oxo group.[7]

-

Purification and Verification: Purify the final product, this compound, using reverse-phase High-Performance Liquid Chromatography (HPLC). Verify the identity and purity of the compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a method for the extraction and absolute quantification of this compound and other acyl-CoAs from cell or tissue samples.

Workflow:

Methodology:

-

Sample Preparation and Extraction:

-

Rapidly homogenize ~10-50 mg of frozen tissue or ~1-10 million cells in a cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid).

-

Include a mixture of odd-chain or stable isotope-labeled acyl-CoA internal standards for accurate quantification.

-

Vortex vigorously and incubate on ice for 10 minutes.

-

-

Protein and Debris Removal:

-

Centrifuge the homogenate at >15,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, avoiding the protein pellet.

-

-

LC Separation:

-

Inject the extract onto a reverse-phase UPLC/HPLC column (e.g., C18).

-

Use a gradient elution with mobile phases such as (A) 10 mM ammonium (B1175870) acetate (B1210297) in water and (B) 10 mM ammonium acetate in 95:5 acetonitrile:water.

-

-

MS/MS Detection:

-

Analyze the column eluent using a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of this compound. A characteristic product ion, such as the one resulting from the neutral loss of the phosphopantetheine moiety, should be monitored.[1]

-

-

Quantification:

-

Create a standard curve by analyzing known concentrations of the synthesized this compound standard spiked with the internal standard.

-

Calculate the concentration in the biological samples by comparing the analyte/internal standard peak area ratio to the standard curve.

-

3-Ketoacyl-CoA Thiolase Activity Assay (Condensation Reaction)

This assay measures the synthetic activity of mitochondrial 3-ketoacyl-CoA thiolase by monitoring the formation of this compound from tetradecanoyl-CoA and acetyl-CoA.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 25 mM MgCl₂).

-

Substrates: Prepare stock solutions of tetradecanoyl-CoA and acetyl-CoA.

-

Enzyme Source: Use purified recombinant 3-ketoacyl-CoA thiolase or a mitochondrial protein extract.

-

Assay Procedure:

-

In a microplate or cuvette, combine the reaction buffer, tetradecanoyl-CoA, and the enzyme source.

-

Initiate the reaction by adding acetyl-CoA.

-

The reaction direction towards synthesis is thermodynamically unfavorable. To monitor the reaction, a coupled assay can be used, or the reaction can be stopped at various time points.

-

-

Detection (Endpoint or Kinetic):

-

LC-MS Method (Endpoint): Stop the reaction at different time points by adding an acid (e.g., formic acid). Quantify the amount of this compound produced using the LC-MS/MS protocol described in section 3.2.

-

Spectrophotometric Method (Thiolysis Direction): It is often easier to measure the reverse reaction (thiolysis). The cleavage of this compound by Coenzyme A can be monitored by the decrease in NADH in a coupled reaction with 3-hydroxyacyl-CoA dehydrogenase. However, this measures degradation, not synthesis.

-

-

Calculation: Calculate the rate of product formation per unit time per milligram of protein (specific activity). Determine kinetic parameters (Km, Vmax) by varying the concentration of one substrate while keeping the other saturated.

References

- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ketoacyl synthase - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. The kinetic mechanism and properties of the cytoplasmic acetoacetyl-coenzyme A thiolase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Ketoacyl-ACP synthase (KAS) III homologues and their roles in natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of 3-Oxohexadecanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-Oxohexadecanoyl-CoA, a crucial intermediate in fatty acid metabolism. The following sections detail the synthetic pathway, experimental protocols, and the biological context of this molecule, offering valuable insights for researchers in metabolic studies and drug development.

Synthetic Strategy Overview

The primary route for the chemical synthesis of this compound is a multi-step process commencing with the commercially available starting material, tetradecanal (B130844). The synthesis involves a sequence of key organic reactions to build the carbon chain and introduce the necessary functional groups prior to the final coupling with Coenzyme A (CoA).

The overall synthetic workflow can be summarized as follows:

Caption: Overall workflow for the chemical synthesis of this compound.

This pathway strategically protects the reactive β-keto group as a ketal during the formation of the CoA ester, which is then deprotected in the final step to yield the target molecule.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of this compound and related long-chain acyl-CoAs.[1]

Step 1: Synthesis of Ethyl 3-hydroxyhexadecanoate (Reformatsky Reaction)

The initial step involves a Reformatsky reaction to form the β-hydroxy ester.[1]

-

Reaction: Tetradecanal + Ethyl bromoacetate (B1195939) → Ethyl 3-hydroxyhexadecanoate

-

Procedure:

-

Activate zinc dust by stirring with a catalytic amount of iodine in an appropriate solvent like toluene (B28343) under reflux, followed by cooling.

-

To the activated zinc suspension, add ethyl bromoacetate.

-

A solution of tetradecanal in the same solvent is then added dropwise to the mixture.

-

The reaction mixture is heated to maintain a gentle reflux for a specified duration.

-

After cooling, the reaction is quenched with a suitable aqueous solution (e.g., water or dilute acid).

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Step 2: Synthesis of Ethyl 3-oxohexadecanoate (Oxidation)

The resulting β-hydroxy ester is then oxidized to the corresponding β-keto ester.[1] A common method for this transformation is the Jones oxidation.

-

Reaction: Ethyl 3-hydroxyhexadecanoate → Ethyl 3-oxohexadecanoate

-

Procedure:

-

Dissolve the ethyl 3-hydroxyhexadecanoate in acetone (B3395972) and cool the solution in an ice bath.

-

Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the cooled solution with vigorous stirring. The addition is continued until a persistent orange color is observed, indicating an excess of the oxidant.

-

The reaction is quenched by the addition of isopropanol (B130326) to consume the excess oxidant.

-

The mixture is then filtered, and the filtrate is concentrated.

-

The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified if necessary.

-

Step 3: Protection of the Keto Group (Acetalization)

To prevent side reactions in the subsequent steps, the ketone functionality is protected as a cyclic ketal using ethylene glycol.[1]

-

Reaction: Ethyl 3-oxohexadecanoate + Ethylene glycol → Ethyl 3,3-ethylenedioxyhexadecanoate

-

Procedure:

-

A mixture of ethyl 3-oxohexadecanoate, ethylene glycol, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene is refluxed.

-

A Dean-Stark apparatus is used to remove the water formed during the reaction, driving the equilibrium towards the formation of the ketal.

-

After the reaction is complete, the mixture is cooled and washed with an aqueous basic solution to remove the acid catalyst.

-

The organic layer is then washed with water, dried, and concentrated to give the protected keto ester.

-

Step 4: Hydrolysis of the Ester

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.[1]

-

Reaction: Ethyl 3,3-ethylenedioxyhexadecanoate → 3,3-Ethylenedioxyhexadecanoic acid

-

Procedure:

-

The protected ester is dissolved in a suitable alcoholic solvent (e.g., ethanol).

-

An aqueous solution of a strong base, such as potassium hydroxide (B78521) or sodium hydroxide, is added, and the mixture is heated to reflux.

-

After the hydrolysis is complete, the alcohol is removed under reduced pressure.

-

The aqueous residue is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

-

Step 5: Condensation with Coenzyme A (Mixed Anhydride Method)

The protected carboxylic acid is then coupled with Coenzyme A. The mixed anhydride method is a common approach for this acylation.[1]

-

Reaction: 3,3-Ethylenedioxyhexadecanoic acid + Coenzyme A → 3,3-Ethylenedioxyhexadecanoyl-CoA

-

Procedure:

-

The protected carboxylic acid is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran) and cooled.

-

A tertiary amine (e.g., triethylamine) is added, followed by the dropwise addition of an acyl chloride or chloroformate (e.g., ethyl chloroformate) to form the mixed anhydride.

-

A solution of Coenzyme A (trilithium or trisodium (B8492382) salt) in an aqueous buffer is then added to the mixed anhydride solution.

-

The reaction mixture is stirred at a low temperature for a defined period.

-

The product can be purified by techniques such as solid-phase extraction or preparative HPLC.

-

Step 6: Deprotection of the Ketal

The final step is the removal of the ethylene glycol protecting group to regenerate the β-keto functionality.[1]

-

Reaction: 3,3-Ethylenedioxyhexadecanoyl-CoA → this compound

-

Procedure:

-

The purified protected CoA ester is dissolved in a suitable solvent.

-

A strong acid, such as hydrochloric acid, is added, and the mixture is stirred.[1]

-

The progress of the deprotection is monitored by a suitable analytical method, such as HPLC.

-

Upon completion, the product is purified, typically by preparative HPLC, and lyophilized to obtain the final product as a stable solid.

-

Quantitative Data

While specific yields for each step of the synthesis of this compound are not extensively reported in a single source, the following table provides a general overview of expected yields for similar long-chain acyl-CoA syntheses and key characterization data.

| Synthesis Step | Product | Typical Yield (%) | Analytical Method | Expected Observations |

| Reformatsky Reaction | Ethyl 3-hydroxyhexadecanoate | 60-80 | NMR, IR | Appearance of hydroxyl and ester signals. |

| Oxidation | Ethyl 3-oxohexadecanoate | 70-90 | NMR, IR | Disappearance of hydroxyl signal, appearance of ketone signal. |

| Acetalization | Ethyl 3,3-ethylenedioxyhexadecanoate | 80-95 | NMR | Appearance of signals corresponding to the dioxolane ring. |

| Hydrolysis | 3,3-Ethylenedioxyhexadecanoic acid | >90 | Titration, NMR | Disappearance of ethyl ester signals. |

| Condensation with CoA | 3,3-Ethylenedioxyhexadecanoyl-CoA | 40-70 | HPLC-MS | Detection of the correct molecular weight for the protected CoA ester. |

| Deprotection | This compound | >80 | HPLC-MS | Shift in retention time and detection of the final product's molecular weight. |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C37H62N7O18P3S |

| Molecular Weight | 1015.9 g/mol |

| Monoisotopic Mass | 1015.29284026 Da |

Biological Context: Role in Peroxisomal β-Oxidation

This compound is a key intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids. Peroxisomes are cellular organelles responsible for the initial breakdown of these fatty acids, which are then further metabolized in the mitochondria. The peroxisomal β-oxidation pathway involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle.

The pathway involving this compound is depicted below:

Caption: The role of this compound in the peroxisomal β-oxidation pathway.

The synthesis of this compound is essential for studying the kinetics and inhibition of the enzymes involved in this pathway, particularly the D-bifunctional and L-bifunctional proteins, which are critical for fatty acid metabolism.[1] Dysregulation of this pathway is associated with several metabolic disorders.

Conclusion

The chemical synthesis of this compound, while involving multiple steps, is achievable through established organic chemistry reactions. This guide provides a foundational understanding of the synthetic route and the experimental considerations for its preparation. The availability of synthetically derived this compound is paramount for advancing our understanding of peroxisomal β-oxidation and for the development of therapeutic interventions for related metabolic diseases. Further research to optimize reaction conditions and improve overall yields will continue to be of significant interest to the scientific community.

References

The Pivotal Role of 3-Oxohexadecanoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial beta-oxidation is a critical catabolic pathway responsible for the degradation of fatty acids, providing a significant source of cellular energy. This in-depth technical guide focuses on the integral role of a key intermediate, 3-Oxohexadecanoyl-CoA, in this metabolic process. We will explore its enzymatic conversion, the kinetics and thermodynamics of this reaction, and the broader regulatory context of the beta-oxidation pathway. Detailed experimental protocols for the analysis of beta-oxidation intermediates and the enzymatic activity of 3-ketoacyl-CoA thiolase are provided to facilitate further research and drug development efforts targeting fatty acid metabolism.

Introduction to Beta-Oxidation and the Significance of this compound

Mitochondrial beta-oxidation is a cyclical four-step process that sequentially shortens fatty acyl-CoA molecules by two-carbon units, releasing acetyl-CoA, NADH, and FADH2.[1] These products subsequently fuel the citric acid cycle and the electron transport chain to generate ATP. The pathway is central to energy homeostasis, particularly during periods of fasting or prolonged exercise.

This compound, also known as 3-ketopalmitoyl-CoA, is the C16-saturated 3-ketoacyl-CoA intermediate in the beta-oxidation of palmitic acid, the most common saturated fatty acid in humans. Its position in the pathway is critical, as it is the substrate for the final step of each beta-oxidation cycle, the thiolytic cleavage.

The Enzymatic Conversion of this compound

The final and irreversible step of the beta-oxidation cycle is the thiolytic cleavage of the β-ketoacyl-CoA intermediate. In the case of palmitate oxidation, this intermediate is this compound. This reaction is catalyzed by the enzyme 3-ketoacyl-CoA thiolase (also known as β-ketothiolase).

The reaction proceeds as follows:

This compound + CoA-SH → Myristoyl-CoA (C14) + Acetyl-CoA

This reaction is a nucleophilic attack by the thiol group of a free coenzyme A molecule on the carbonyl carbon of this compound. This results in the cleavage of the Cα-Cβ bond, releasing a two-carbon acetyl-CoA unit and a fatty acyl-CoA molecule that is two carbons shorter (myristoyl-CoA). The shortened acyl-CoA then re-enters the beta-oxidation spiral for further degradation.

Quantitative Data

Enzyme Kinetics

One study on glyoxysomal 3-oxoacyl-CoA thiolase from sunflower cotyledons investigated the enzyme's activity with substrates of varying chain lengths.[2] The findings from this study are summarized in the table below and offer an approximation of the kinetic behavior for long-chain substrates.

| Substrate | Michaelis-Menten Constant (Km) |

| Acetoacetyl-CoA (C4) | 27 µM[2] |

| 3-Oxohexanoyl-CoA (C6) | 3 - 7 µM[2] |

| 3-Oxodecanoyl-CoA (C10) | 3 - 7 µM[2] |

| 3-Oxopalmitoyl-CoA (C16) | 3 - 7 µM [2] |

Note: This data is for a plant glyoxysomal enzyme and may not be identical to the human mitochondrial enzyme, but it demonstrates the enzyme's affinity for long-chain substrates.

Thermodynamics

The overall process of beta-oxidation is highly exergonic. While the standard Gibbs free energy change (ΔG°') for the individual 3-ketoacyl-CoA thiolase reaction with this compound is not precisely documented, the thiolytic cleavage step is known to be thermodynamically favorable and contributes to the overall negative Gibbs free energy change of the beta-oxidation spiral.[3] The complete oxidation of palmitoyl-CoA to acetyl-CoA through seven rounds of beta-oxidation has a significant negative standard free energy change, driving the pathway forward. A study on the thermodynamics of fatty acid degradation calculated the standard transformed Gibbs energies of reaction for the complete β-oxidation of butyryl-CoA to acetyl-CoA.[4]

Signaling Pathways and Regulation

The regulation of beta-oxidation is a complex process involving substrate availability and allosteric control of key enzymes.

Key regulatory points include:

-

Carnitine Palmitoyltransferase I (CPT-I): This enzyme controls the entry of long-chain fatty acyl-CoAs into the mitochondria and is a major site of regulation. It is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis. This prevents the simultaneous synthesis and degradation of fatty acids.

-

NADH/NAD+ Ratio: A high NADH/NAD+ ratio, indicative of a high energy state, inhibits 3-hydroxyacyl-CoA dehydrogenase, one of the enzymes in the beta-oxidation spiral.

-

Acetyl-CoA/CoA Ratio: A high ratio of acetyl-CoA to free CoA provides feedback inhibition on 3-ketoacyl-CoA thiolase.[5]

Experimental Protocols

Assay of 3-Ketoacyl-CoA Thiolase Activity (Spectrophotometric)

This protocol measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate by monitoring the decrease in absorbance at 303 nm, which is characteristic of the enolate ion of the 3-ketoacyl-CoA.

Materials:

-

Purified 3-ketoacyl-CoA thiolase

-

This compound (or other 3-ketoacyl-CoA substrate)

-

Coenzyme A (CoA-SH)

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

Spectrophotometer capable of reading at 303 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and a known concentration of this compound.

-

Initiate the reaction by adding a small amount of purified 3-ketoacyl-CoA thiolase.

-

Immediately start monitoring the decrease in absorbance at 303 nm over time.

-

The rate of the reaction can be calculated from the initial linear portion of the absorbance vs. time plot using the molar extinction coefficient of the 3-ketoacyl-CoA substrate.

-

To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound.

Analysis of Beta-Oxidation Intermediates by HPLC-MS/MS

This method allows for the sensitive and specific quantification of acyl-CoA intermediates, including this compound, from biological samples.

Materials:

-

Biological sample (e.g., isolated mitochondria, cell lysate)

-

Acetonitrile

-

Ammonium (B1175870) acetate

-

C18 solid-phase extraction (SPE) cartridges

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

Acyl-CoA standards

Procedure:

-

Sample Preparation:

-

Homogenize the biological sample in a suitable buffer.

-

Perform a protein precipitation step, often with a cold organic solvent like acetonitrile.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Perform solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances. Condition a C18 SPE cartridge, load the sample, wash, and then elute the acyl-CoAs with a higher concentration of organic solvent.

-

Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis.

-

-

HPLC-MS/MS Analysis:

-

Chromatography: Separate the acyl-CoA species using a C18 reversed-phase HPLC column with a gradient of mobile phase A (e.g., aqueous ammonium acetate) and mobile phase B (e.g., acetonitrile).

-

Mass Spectrometry: Detect and quantify the eluting acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA of interest are monitored for high specificity.

-

Quantification: Create a standard curve using known concentrations of acyl-CoA standards to quantify the absolute amounts of each intermediate in the biological sample.

-

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Glyoxysomal acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase from sunflower cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiolase - Wikipedia [en.wikipedia.org]

- 4. Thermodynamics of fatty acid degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

An In-Depth Technical Guide on the Function of 3-Oxohexadecanoyl-CoA in Mitochondria

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxohexadecanoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. Its metabolism is critical for cellular energy homeostasis, and dysregulation is implicated in various metabolic diseases. This technical guide provides a comprehensive overview of the function of this compound within the mitochondria, focusing on its enzymatic processing, regulatory networks, and the experimental methodologies used for its study. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are focused on metabolic pathways and associated disorders.

Introduction

Mitochondrial fatty acid beta-oxidation is a central catabolic pathway that provides a significant source of ATP, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. This process involves the sequential breakdown of fatty acyl-CoA molecules into acetyl-CoA units. This compound (also known as 3-keto-palmitoyl-CoA) is the 16-carbon 3-ketoacyl-CoA intermediate that is formed during the beta-oxidation of palmitic acid, the most common saturated fatty acid in the human body. Its efficient processing is crucial for the overall flux through the beta-oxidation pathway.

The Role of this compound in Mitochondrial Beta-Oxidation

This compound is generated from (S)-3-hydroxyhexadecanoyl-CoA through the action of the enzyme L-3-hydroxyacyl-CoA dehydrogenase, a component of the mitochondrial trifunctional protein (MTP) for long-chain fatty acids. It then serves as the substrate for the final enzyme in the beta-oxidation cycle, 3-ketoacyl-CoA thiolase.

The Thiolytic Cleavage of this compound

The primary fate of this compound in the mitochondria is its thiolytic cleavage by 3-ketoacyl-CoA thiolase (ACAA2). This reaction involves the nucleophilic attack by a free Coenzyme A (CoA) molecule on the beta-carbonyl carbon of this compound. The products of this reaction are a shortened acyl-CoA (tetradecanoyl-CoA) and a molecule of acetyl-CoA.[1] The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate reducing equivalents for oxidative phosphorylation, while the tetradecanoyl-CoA re-enters the beta-oxidation spiral for further shortening.

Quantitative Data on this compound and Related Enzymes

| Enzyme | Substrate | Km | kcat | Organism | Reference |

| 3-ketoacyl-CoA thiolase, mitochondrial (ACAA2) | Acetoacetyl-CoA | 9.2 µM | 14.8 s-1 | Human | [2] |

| 3-ketoacyl-CoA thiolase, mitochondrial (ACAA2) | Acetyl-CoA (synthesis) | 250 µM | 1.4 s-1 | Human | [2] |

| 3-ketoacyl-CoA thiolase, mitochondrial (ACAA2) | Octanoyl-CoA (hydrolase activity) | 35 µM | - | Human | [2] |

Note: The kcat value for acetoacetyl-CoA degradation provides an indication of the enzyme's turnover rate. The substrate specificity of 3-ketoacyl-CoA thiolase is broad for medium to long-chain 3-oxoacyl-CoAs.[3]

The intramitochondrial concentration of long-chain acyl-CoAs is tightly regulated and generally low, as their accumulation can be toxic. Studies have shown that the total long-chain fatty acyl-CoA pool in rat liver mitochondria is in the range of nanomoles per milligram of mitochondrial protein, though the specific concentration of this compound is not typically reported individually.[4]

Regulation of this compound Metabolism

The flux through the beta-oxidation pathway, and thus the concentration of this compound, is under stringent regulation at multiple levels.

Allosteric Regulation of 3-Ketoacyl-CoA Thiolase

A primary mechanism for the short-term regulation of the final step of beta-oxidation is the allosteric inhibition of 3-ketoacyl-CoA thiolase by its product, acetyl-CoA.[5][6] An increase in the mitochondrial [acetyl-CoA]/[CoA] ratio, indicative of a high energy state, inhibits the thiolase activity, thereby matching the rate of fatty acid oxidation to the cellular energy demand.[5] This feedback inhibition prevents the excessive production of acetyl-CoA when the TCA cycle is saturated.

Transcriptional Regulation

The expression of the enzymes involved in beta-oxidation, including those that produce and consume this compound, is regulated by transcription factors such as peroxisome proliferator-activated receptors (PPARs), particularly PPARα in the liver and heart.[7] Conditions of high fatty acid availability, such as fasting or a high-fat diet, lead to the activation of PPARα and the subsequent upregulation of beta-oxidation enzymes.

Experimental Protocols

Synthesis of this compound

For in vitro studies, this compound can be chemically synthesized. A published method involves the following key steps:

-

Reformatsky reaction: Tetradecanal is reacted with ethyl bromoacetate (B1195939) to form ethyl 3-hydroxyhexadecanoate.

-

Oxidation: The resulting 3-hydroxy ester is oxidized to ethyl 3-oxohexadecanoate.

-

Acetalization and Hydrolysis: The 3-keto group is protected by acetalization with ethylene (B1197577) glycol, followed by alkaline hydrolysis to yield 3,3-ethylenedioxyhexadecanoic acid.

-

Condensation with CoA: The protected acid is condensed with Coenzyme A using the mixed anhydride (B1165640) method.

-

Deprotection: The acetal (B89532) group is removed with acid to yield the final product, this compound.[8]

The product can be purified and its concentration determined by High-Performance Liquid Chromatography (HPLC).[8]

Measurement of 3-Ketoacyl-CoA Thiolase Activity

The activity of 3-ketoacyl-CoA thiolase can be measured using a continuous spectrophotometric assay. This assay couples the release of free CoA to a reaction that produces a colored or fluorescent product. A common method utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free sulfhydryl group of CoA to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that absorbs light at 412 nm.

Principle: this compound + CoA-SH ---(3-ketoacyl-CoA thiolase)--> Tetradecanoyl-CoA + Acetyl-CoA CoA-SH + DTNB ---> TNB-CoA + TNB2- (absorbs at 412 nm)

Protocol:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), MgCl2 (e.g., 25 mM), and DTNB (e.g., 0.1 mM).

-

Add a known amount of purified 3-ketoacyl-CoA thiolase or mitochondrial extract to the reaction mixture.

-

Initiate the reaction by adding a known concentration of this compound and a saturating concentration of free CoA.

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the rate of the reaction from the linear portion of the absorbance curve using the molar extinction coefficient of TNB (14,150 M-1cm-1).

Quantification of this compound in Mitochondria

The concentration of this compound and other acyl-CoAs in isolated mitochondria can be quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol Outline:

-

Isolation of Mitochondria: Isolate mitochondria from cells or tissues of interest using differential centrifugation.

-

Extraction of Acyl-CoAs: Resuspend the mitochondrial pellet in a cold extraction solution (e.g., 75% methanol) and lyse the mitochondria (e.g., by sonication).

-

Protein Precipitation: Precipitate proteins by centrifugation.

-

LC-MS/MS Analysis: Analyze the supernatant containing the acyl-CoAs by reverse-phase ion-pairing LC-MS/MS. A C18 column is typically used, and the mobile phase often contains an ion-pairing agent like triethylamine (B128534) and acetic acid to improve the retention and separation of the negatively charged acyl-CoA molecules.

-

Quantification: Use a stable isotope-labeled internal standard for each class of acyl-CoA to be quantified for accurate measurement.

Signaling Pathways and Logical Relationships

The metabolism of this compound is embedded within the larger network of cellular metabolism. The following diagrams illustrate the key pathways and regulatory relationships.

Caption: The final steps of the first cycle of palmitoyl-CoA beta-oxidation.

Caption: Allosteric regulation of 3-Ketoacyl-CoA Thiolase.

Conclusion

This compound is a central, albeit transient, metabolite in the mitochondrial beta-oxidation of long-chain fatty acids. Its steady-state concentration is a critical determinant of the overall flux through this vital energy-producing pathway. The primary enzyme responsible for its turnover, 3-ketoacyl-CoA thiolase, is a key regulatory point, being sensitive to feedback inhibition by its product, acetyl-CoA. Understanding the intricate details of the function and regulation of this compound metabolism is essential for developing therapeutic strategies for metabolic disorders characterized by impaired fatty acid oxidation. The experimental protocols and data presented in this guide provide a foundation for further research in this important area.

References

- 1. Human Metabolome Database: Showing Protein 3-ketoacyl-CoA thiolase, mitochondrial (HMDBP00031) [hmdb.ca]

- 2. uniprot.org [uniprot.org]

- 3. InterPro [ebi.ac.uk]

- 4. Steady-state concentrations of coenzyme A, acetyl-coenzyme A and long-chain fatty acyl-coenzyme A in rat-liver mitochondria oxidizing palmitate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of fatty acid oxidation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of thiolases from pig heart. Control of fatty acid oxidation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on regulation of the peroxisomal beta-oxidation at the 3-ketothiolase step. Dissection of the rat liver thiolase B gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]

The Discovery and History of 3-Oxohexadecanoyl-CoA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxohexadecanoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of long-chain fatty acids, specifically palmitic acid (C16:0). Its formation and subsequent cleavage are central to the catabolic spiral that generates acetyl-CoA, providing a significant source of cellular energy. This technical guide delves into the discovery and history of this compound, its physicochemical properties, the enzymology of its metabolism, and the experimental protocols used for its study.

Historical Perspective: The Unraveling of Beta-Oxidation

The discovery of this compound is intrinsically linked to the broader history of understanding fatty acid metabolism. The journey began with the seminal work of Franz Knoop in 1904.[1][2][3][4][5] Through ingenious experiments involving phenyl-labeled fatty acids fed to dogs, Knoop deduced that fatty acids are degraded by the successive removal of two-carbon units.[1][2][3][4][5] This process was termed "beta-oxidation" because the oxidation occurred at the β-carbon of the fatty acid chain.[1][5]

While Knoop's work laid the theoretical groundwork, the precise biochemical intermediates and the enzymatic machinery remained elusive for several decades. The next major leap came in the late 1940s and early 1950s from the laboratories of Albert Lehninger and Eugene Kennedy . Their research using isolated rat liver mitochondria demonstrated that this organelle is the primary site of fatty acid oxidation.[6][7][8][9][10] They established the requirement of ATP for the initial activation of fatty acids and identified the key products of the pathway.[7]

Subsequent research by numerous scientists led to the isolation and characterization of the enzymes involved in the beta-oxidation spiral, ultimately revealing the transient existence of key intermediates such as this compound. While a single "discovery" paper for this specific molecule is not readily identifiable, its existence was inferred and later confirmed through the characterization of the enzymes that produce and consume it: 3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase.

Physicochemical Properties of this compound

A comprehensive understanding of this compound necessitates a review of its fundamental physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C37H64N7O18P3S | PubChem |

| Molecular Weight | 1019.9 g/mol | PubChem |

| Synonyms | 3-Ketopalmitoyl-CoA, 3-Oxopalmitoyl-CoA | PubChem |

| Predicted Water Solubility | Data not readily available | |

| Predicted pKa (Strongest Acidic) | ~0.9 | FooDB |

| Predicted pKa (Strongest Basic) | ~5.5 | FooDB |

The Role of this compound in Mitochondrial Beta-Oxidation

This compound is the third intermediate in the beta-oxidation of palmitoyl-CoA. The pathway involves a repeating sequence of four enzymatic reactions.

Enzymology of this compound Metabolism

Two key enzymes are directly responsible for the metabolism of this compound: L-3-Hydroxyacyl-CoA Dehydrogenase and β-Ketoacyl-CoA Thiolase.

L-3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35)

This enzyme catalyzes the NAD⁺-dependent oxidation of L-3-hydroxyhexadecanoyl-CoA to form this compound.

Kinetic Parameters:

| Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue |

| 3-Hydroxyacyl-CoA (C4-C16) | ~2-10 | Varies with chain length | Pig Heart |

Note: The provided Km is a general range for long-chain substrates as specific data for 3-hydroxyhexadecanoyl-CoA can vary between studies and experimental conditions.

β-Ketoacyl-CoA Thiolase (EC 2.3.1.16)

This enzyme catalyzes the final step of the beta-oxidation cycle, the thiolytic cleavage of this compound by Coenzyme A, yielding Myristoyl-CoA and Acetyl-CoA.[11]

Kinetic Parameters:

Kinetic parameters for thiolases can vary depending on the specific isozyme and substrate chain length.

| Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue |

| Acetoacetyl-CoA | 158 | 32 | Ralstonia eutropha |

Note: This data is for a bacterial thiolase with a shorter substrate and serves as an example. Kinetic values for the mammalian mitochondrial enzyme with this compound are not consistently reported in readily available literature.

Experimental Protocols

Chemical Synthesis of this compound

A method for the chemical synthesis of this compound has been described, which is crucial for obtaining a standard for experimental studies.[7]

Detailed Methodology:

-

Reformatsky Reaction: Tetradecanal is reacted with ethyl bromoacetate to yield ethyl 3-hydroxyhexadecanoate.[7]

-

Oxidation: The resulting ethyl 3-hydroxyhexadecanoate is oxidized to ethyl 3-oxohexadecanoate.[7]

-

Acetalization: The 3-oxo group is protected by acetalization with ethylene glycol.[7]

-

Hydrolysis: The ester is hydrolyzed under alkaline conditions to yield 3,3-ethylenedioxyhexadecanoic acid.[7]

-

Condensation: The carboxylic acid is then condensed with Coenzyme A using the mixed anhydride method.[7]

-

Deprotection: The protecting group is removed with 4 M HCl to yield the final product, this compound.[7]

-

Purification and Analysis: The product is purified and its identity confirmed using High-Performance Liquid Chromatography (HPLC).[7]

Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase

A continuous spectrophotometric rate determination method can be used to assay the activity of L-3-hydroxyacyl-CoA dehydrogenase.[12]

Principle:

The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ in the reverse reaction (reduction of a 3-ketoacyl-CoA).[12]

Reaction: S-Acetoacetyl-CoA + NADH + H⁺ ⇌ L-3-Hydroxybutyryl-CoA + NAD⁺[12]

Reagents:

-

100 mM Potassium Phosphate Buffer, pH 7.3

-

5.4 mM S-Acetoacetyl-CoA solution

-

6.4 mM NADH solution

-

Enzyme solution (L-3-Hydroxyacyl-CoA Dehydrogenase)

Procedure:

-

Pipette the buffer, S-Acetoacetyl-CoA solution, and NADH solution into a cuvette.

-

Mix by inversion and equilibrate to 37°C.

-

Monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Initiate the reaction by adding the enzyme solution.

-

Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the curve.

Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (Forward Reaction)

To measure the forward reaction (oxidation of L-3-hydroxyacyl-CoA), a coupled assay system is employed.[13]

Principle:

The 3-ketoacyl-CoA product of the L-3-hydroxyacyl-CoA dehydrogenase reaction is immediately cleaved by an excess of β-ketoacyl-CoA thiolase in the presence of CoASH. This pulls the reaction forward and allows for the continuous monitoring of NADH production at 340 nm.[13]

Spectrophotometric Assay for β-Ketoacyl-CoA Thiolase

The activity of β-ketoacyl-CoA thiolase can be determined by monitoring the decrease in absorbance of the 3-ketoacyl-CoA substrate.[14]

Principle:

The disappearance of the Mg²⁺-complexed enolate of the 3-ketoacyl-CoA can be monitored at approximately 303-310 nm.

Reagents:

-

Tris-HCl buffer (pH ~8.1)

-

MgCl₂

-

Coenzyme A (CoA-SH)

-

3-Ketoacyl-CoA substrate (e.g., Acetoacetyl-CoA)

-

Enzyme solution (β-Ketoacyl-CoA Thiolase)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and CoA.

-

Add the 3-ketoacyl-CoA substrate and equilibrate to the desired temperature.

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the decrease in absorbance at the appropriate wavelength (e.g., 303 nm for acetoacetyl-CoA).

-

Calculate the rate of substrate consumption from the linear portion of the curve.

Regulation and Signaling

The concentration of long-chain acyl-CoA esters, including this compound, is tightly regulated and plays a role in cellular signaling. High levels of long-chain acyl-CoAs can allosterically regulate enzymes involved in fatty acid metabolism.

Furthermore, long-chain fatty acids and their CoA esters are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. Activation of PPARα leads to the transcriptional upregulation of genes encoding the enzymes of the beta-oxidation pathway, thereby promoting fatty acid catabolism.

Conclusion

This compound, a fleeting yet crucial intermediate, holds a significant place in the history of metabolic research. Its discovery was a key step in elucidating the elegant spiral of beta-oxidation. The experimental protocols detailed herein provide a foundation for researchers to further investigate the enzymology and regulation of long-chain fatty acid metabolism. A deeper understanding of the kinetics and regulation of the enzymes that metabolize this compound is essential for developing therapeutic strategies for metabolic disorders.

References

- 1. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid Beta Oxidation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 3. Oxidation of fatty acid | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. biochemistryclub.com [biochemistryclub.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. douglasallchin.net [douglasallchin.net]

- 9. Oxidation of fatty acids and tricarboxylic acid cycle intermediates by isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The products of oxidation of fatty acids by isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiolase - Wikipedia [en.wikipedia.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of 3-Oxohexadecanoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxohexadecanoyl-CoA is a pivotal intermediate in cellular lipid metabolism, primarily situated at the crossroads of fatty acid degradation and synthesis. As the substrate for the final thiolytic cleavage step in the β-oxidation of hexadecanoic acid, its metabolic fate is crucial for energy homeostasis. This technical guide provides an in-depth exploration of the metabolic pathways involving this compound, detailing the enzymatic reactions, regulatory mechanisms, and experimental protocols for its study. Quantitative data on enzyme kinetics are summarized, and key signaling pathways are visualized to offer a comprehensive resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction

This compound, also known as 3-ketopalmitoyl-CoA, is the 3-ketoacyl-CoA derivative of hexadecanoic acid (palmitic acid). It is a transient but critical molecule in the mitochondrial and peroxisomal matrix, representing the final intermediate in each cycle of fatty acid β-oxidation before the release of acetyl-CoA. The regulation of its formation and cleavage is intricately linked to the energetic status of the cell and is governed by complex signaling networks. Understanding the metabolic fate of this compound is essential for elucidating the pathophysiology of metabolic diseases and for the development of novel therapeutic interventions.

Primary Metabolic Fate: Fatty Acid β-Oxidation

The principal metabolic route for this compound is its catabolism through the fatty acid β-oxidation spiral. This process occurs in both mitochondria and peroxisomes and involves a series of four enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle. This compound is the substrate for the fourth and final reaction of the cycle.

Thiolytic Cleavage by 3-Ketoacyl-CoA Thiolase

The thiolytic cleavage of this compound is catalyzed by the enzyme 3-ketoacyl-CoA thiolase (also known as acetyl-CoA C-acyltransferase, EC 2.3.1.16). This reaction involves the attack of a free Coenzyme A (CoA) molecule on the β-carbonyl carbon of this compound. The result is the release of a two-carbon unit as acetyl-CoA and a fourteen-carbon acyl-CoA, tetradecanoyl-CoA (myristoyl-CoA).

Reaction:

This compound + CoA-SH → Tetradecanoyl-CoA + Acetyl-CoA

This reaction is highly exergonic and drives the β-oxidation cycle forward. The resulting tetradecanoyl-CoA can then re-enter the β-oxidation spiral for further degradation.

Mitochondrial vs. Peroxisomal β-Oxidation

While the core reaction is the same, the thiolase enzymes and the subsequent fate of the products differ between mitochondria and peroxisomes.

-

Mitochondrial β-Oxidation: This is the primary pathway for the degradation of short, medium, and long-chain fatty acids to generate acetyl-CoA for the tricarboxylic acid (TCA) cycle and subsequent ATP production.

-

Peroxisomal β-Oxidation: This pathway is primarily responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain other lipids. The resulting shorter-chain acyl-CoAs are then transported to the mitochondria for complete oxidation.[1][2]

Alternative Metabolic Fates

While β-oxidation is the primary fate, this compound can also be channeled into other metabolic pathways, particularly under specific physiological or pathological conditions.

Fatty Acid Elongation

In the endoplasmic reticulum, fatty acid elongation systems can utilize 3-ketoacyl-CoA intermediates in the reverse direction of β-oxidation. In this context, this compound can be reduced to 3-hydroxyhexadecanoyl-CoA, dehydrated to trans-2-hexadecenoyl-CoA, and further reduced to form octadecanoyl-CoA (stearoyl-CoA), thus elongating the fatty acid chain.[3][4] This process is crucial for the synthesis of VLCFAs, which are essential components of cellular membranes and precursors for signaling molecules.[4]

Ketogenesis

Under conditions of high rates of fatty acid oxidation, such as prolonged fasting or uncontrolled diabetes, the large amount of acetyl-CoA produced can overwhelm the capacity of the TCA cycle. In the liver, this excess acetyl-CoA is diverted to the synthesis of ketone bodies. While acetyl-CoA is the direct precursor, the reversible nature of the thiolase reaction means that 3-ketoacyl-CoAs can contribute to the acetoacetyl-CoA pool, a key intermediate in ketogenesis.

Regulation of this compound Metabolism

The metabolic flux through pathways involving this compound is tightly regulated at both the enzymatic and transcriptional levels.

Transcriptional Regulation by PPARα

The Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor and transcription factor that acts as a master regulator of lipid metabolism.[5][6] Upon activation by ligands, which include fatty acids and their derivatives, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[7] This leads to the upregulation of genes encoding enzymes involved in all stages of fatty acid oxidation, including 3-ketoacyl-CoA thiolase.[5]

Data Presentation

Table 1: Kinetic Parameters of 3-Ketoacyl-CoA Thiolase

| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | Reference |

| Rat Liver Peroxisomes | This compound | Data not available | Data not available | [2] |

| Rat Liver Mitochondria | This compound | Data not available | Data not available | [2] |

| Thermomonospora fusca (recombinant) | Succinyl-CoA | 130 ± 10 | 1.2 ± 0.1 | [8] |

| Thermomonospora fusca (recombinant) | Acetyl-CoA | 450 ± 30 | 0.8 ± 0.05 | [8] |

Note: Specific kinetic data for this compound with purified thiolases were not available in the reviewed literature. The provided data for other substrates illustrates the range of kinetic parameters for this class of enzymes.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the chemical synthesis of this compound has been described.[9] The general workflow involves the following key steps:

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

The activity of 3-ketoacyl-CoA thiolase can be determined by monitoring the cleavage of this compound in the presence of CoA, which leads to the formation of a new thioester bond in tetradecanoyl-CoA. A common method involves a coupled assay using DTNB (5,5'-dithiobis(2-nitrobenzoic acid), Ellman's reagent), which reacts with the free thiol group of the released CoA to produce a colored product that can be measured spectrophotometrically at 412 nm.[8]

Materials:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Coenzyme A (CoA) solution

-

This compound solution

-

DTNB solution (10 mM in buffer)

-

Purified 3-ketoacyl-CoA thiolase enzyme preparation

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, CoA, and this compound in a cuvette.

-

Initiate the reaction by adding the 3-ketoacyl-CoA thiolase enzyme.

-

Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

The rate of the reaction is proportional to the enzyme activity and can be calculated using the molar extinction coefficient of the DTNB-CoA adduct.

Quantitative Analysis by HPLC-MS/MS

A highly sensitive and specific method for the quantification of this compound in biological samples involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

-

Homogenize tissue or cell samples in a suitable buffer.

-

Perform protein precipitation and extraction of acyl-CoAs using a solvent like acetonitrile (B52724) or a Bligh-Dyer extraction.

-

Centrifuge to pellet the precipitated protein and collect the supernatant containing the acyl-CoAs.

-

Dry the supernatant and reconstitute in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

-

Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., triethylamine) to achieve separation of different acyl-CoA species.

-

Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound allows for its selective and sensitive detection.[10][11]

Conclusion

This compound occupies a central position in fatty acid metabolism. Its primary fate is thiolytic cleavage in the final step of β-oxidation, a process tightly regulated by the nuclear receptor PPARα. However, under certain metabolic conditions, it can be shunted into alternative pathways such as fatty acid elongation or contribute to ketogenesis. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound metabolism, which will be critical for advancing our understanding of metabolic diseases and for the development of targeted therapeutics. Further research is warranted to elucidate the specific kinetic parameters of the enzymes acting on this compound and to explore its potential role in cellular signaling.

References

- 1. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Properties of peroxisomal 3-ketoacyl-coA thiolase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0006402) [hmdb.ca]

- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Detection by HPLC of this compound for the Study of Peroxisomal Bifunctional Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Landscape of 3-Oxohexadecanoyl-CoA: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxohexadecanoyl-CoA is a pivotal intermediate in the catabolism and elongation of fatty acids. As the 16-carbon, 3-keto derivative of an acyl-coenzyme A, its transient existence is crucial for cellular energy homeostasis and lipid biosynthesis. Understanding the precise subcellular localization of this compound is paramount for elucidating the intricate regulation of fatty acid metabolism and for the development of therapeutic strategies targeting metabolic disorders. This technical guide provides a comprehensive overview of the cellular distribution of this compound, the metabolic pathways in which it participates, and detailed experimental protocols for its study.

Cellular Localization of this compound

The metabolism of this compound is primarily compartmentalized within two key organelles: the mitochondria and peroxisomes. Its presence in these locations is dictated by the enzymatic machinery required for fatty acid oxidation.

-

Mitochondria: The mitochondrial matrix is a central hub for the β-oxidation of short, medium, and long-chain fatty acids. This compound is a key intermediate in the final step of each cycle of mitochondrial β-oxidation, where it is cleaved by the enzyme 3-ketoacyl-CoA thiolase to yield acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.[1][2] Additionally, it is involved in the mitochondrial pathway of fatty acid elongation.[3]

-

Peroxisomes: Peroxisomes are responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs).[1] Similar to mitochondria, peroxisomes possess a distinct β-oxidation pathway. A peroxisomal isoform of 3-ketoacyl-CoA thiolase catalyzes the cleavage of 3-oxoacyl-CoAs, including this compound, during the catabolism of these longer fatty acid chains.[1][2]

-

Cytosol: While the primary metabolic pathways involving this compound occur within organelles, its precursors, long-chain fatty acids, are first activated to their CoA esters in the cytosol. Although the concentration of this compound in the cytosol is likely to be low and transient, this compartment serves as the initial site for fatty acid activation before their transport into mitochondria or peroxisomes.

Metabolic Pathways Involving this compound

This compound is a central molecule in two major metabolic pathways: fatty acid β-oxidation (catabolic) and fatty acid elongation (anabolic).

Fatty Acid β-Oxidation

This is a cyclical process that shortens fatty acyl-CoA chains by two carbons in each cycle, generating acetyl-CoA, FADH₂, and NADH. This compound is the substrate for the final reaction in each cycle.

Quantitative Data on Subcellular Distribution

| Enzyme | Abbreviation | Subcellular Localization |

| Acyl-CoA Dehydrogenase | ACAD | Mitochondria, Peroxisomes |

| Enoyl-CoA Hydratase | ECHS | Mitochondria, Peroxisomes |

| 3-Hydroxyacyl-CoA Dehydrogenase | HADH | Mitochondria, Peroxisomes |

| 3-Ketoacyl-CoA Thiolase | ACAA | Mitochondria, Peroxisomes[1][2] |

Experimental Protocols

Subcellular Fractionation and Quantitative Analysis of this compound by LC-MS/MS (Adapted from SILEC-SF Methodology)

This protocol describes a state-of-the-art method for the quantitative analysis of acyl-CoAs in different subcellular compartments.[3][4][5]

Principle: Stable Isotope Labeling of Essential nutrients in cell Culture (SILEC) is combined with Subcellular Fractionation (SF) to provide accurate quantification of metabolites. Cells are grown in media containing a heavy isotope-labeled precursor of Coenzyme A (e.g., ¹⁵N,¹³C-pantothenate), generating a "heavy" internal standard for every acyl-CoA. This heavy-labeled cell population is then mixed with the "light" experimental cell population before fractionation, allowing for precise correction of sample loss and matrix effects during processing.

Workflow:

Detailed Steps:

-

Cell Culture: Culture experimental cells under desired conditions. In parallel, culture a separate batch of cells in a medium containing a heavy isotope-labeled form of pantothenate (Vitamin B5) for several passages to ensure complete incorporation into the Coenzyme A pool.

-

Cell Harvesting and Mixing: Harvest both "light" and "heavy" labeled cells. Count and mix equal numbers of light and heavy cells.

-

Subcellular Fractionation:

-

Resuspend the cell mixture in a hypotonic buffer and lyse the cells using a Dounce homogenizer.

-

Perform a series of differential centrifugations to separate the nuclei, mitochondria, and cytosolic fractions.

-

Low-speed centrifugation (e.g., 1,000 x g) to pellet nuclei.

-

Higher-speed centrifugation of the supernatant (e.g., 10,000 x g) to pellet mitochondria.

-

The resulting supernatant is the cytosolic fraction.

-

-

-

Metabolite Extraction: Extract acyl-CoAs from each fraction using an acidic organic solvent mixture (e.g., acetonitrile/methanol/water with formic acid).

-

LC-MS/MS Analysis:

-

Separate the acyl-CoAs using reverse-phase liquid chromatography.

-

Detect and quantify the light and heavy forms of this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The characteristic neutral loss of the CoA moiety is often used for detection.[6][7]

-

-

Data Analysis: Calculate the ratio of the light to heavy peak areas for this compound in each subcellular fraction. This ratio provides an accurate relative quantification of the metabolite in each compartment.

Immunofluorescence Localization of Fatty Acid Oxidation Enzymes

This protocol provides a general framework for the visualization of enzymes involved in this compound metabolism within cells, thereby inferring its localization.

Principle: Specific primary antibodies are used to bind to the target enzyme (e.g., 3-ketoacyl-CoA thiolase). A fluorescently labeled secondary antibody then binds to the primary antibody, allowing for visualization of the enzyme's location using fluorescence microscopy.

Workflow:

Detailed Steps:

-

Sample Preparation: Grow cells on coverslips or prepare thin cryosections of tissue.

-

Fixation: Fix the samples with 4% paraformaldehyde to preserve cellular structures.

-

Permeabilization: Treat the cells with a detergent (e.g., Triton X-100) to allow antibodies to penetrate the cell and organelle membranes.

-

Blocking: Incubate the samples in a blocking solution (e.g., bovine serum albumin or normal goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with a primary antibody specific for an enzyme of interest (e.g., a mitochondrial or peroxisomal isoform of 3-ketoacyl-CoA thiolase).

-

Washing: Wash the samples to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: Stain the nuclei with a counterstain like DAPI and mount the coverslip onto a microscope slide.

-

Imaging: Visualize the localization of the fluorescent signal using a confocal or epifluorescence microscope. Co-localization with organelle-specific markers can confirm the mitochondrial or peroxisomal location of the enzyme.

Conclusion

This compound is a critical, yet transient, intermediate in fatty acid metabolism, primarily localized within the mitochondria and peroxisomes. Its subcellular distribution is a direct reflection of the compartmentalization of fatty acid β-oxidation and elongation pathways. While direct quantitative measurement of its subcellular pools is challenging, advanced techniques such as SILEC-SF combined with LC-MS/MS offer a robust methodology for its accurate quantification. Furthermore, immunofluorescence techniques provide a powerful means to visualize the enzymatic machinery responsible for its metabolism, thereby inferring its localization. The protocols and information presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate role of this compound in cellular metabolism and disease.

References

- 1. Thiolase - Wikipedia [en.wikipedia.org]

- 2. InterPro [ebi.ac.uk]

- 3. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-Oxohexadecanoyl-CoA and Fatty Acid Elongation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 3-Oxohexadecanoyl-CoA in the intricate process of fatty acid elongation. It is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the enzymatic reactions, regulatory pathways, and experimental methodologies central to this metabolic process. The guide presents quantitative data in structured tables for comparative analysis, details key experimental protocols, and utilizes Graphviz diagrams to visualize complex signaling pathways and workflows. This document aims to serve as a valuable resource for understanding the molecular intricacies of fatty acid elongation and identifying potential therapeutic targets within this pathway.

Introduction to Fatty Acid Elongation

Fatty acid elongation is a fundamental metabolic process responsible for the synthesis of long-chain and very-long-chain fatty acids (VLCFAs) from shorter-chain precursors. This process is crucial for numerous cellular functions, including membrane biogenesis, energy storage, and the production of signaling molecules. The elongation of fatty acids occurs primarily in the endoplasmic reticulum and involves a four-step enzymatic cycle that iteratively adds two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. This compound is a key intermediate in the elongation of palmitoyl-CoA (C16:0) to stearoyl-CoA (C18:0).

The fatty acid elongation cycle comprises the following four reactions:

-

Condensation: A 3-ketoacyl-CoA synthase (also known as a fatty acid elongase, ELOVL) catalyzes the condensation of an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA, releasing CO2.

-

Reduction: A 3-ketoacyl-CoA reductase (KAR) reduces the 3-keto group to a hydroxyl group, forming a 3-hydroxyacyl-CoA.

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a molecule of water to create a trans-2-enoyl-CoA.

-

Reduction: A trans-2-enoyl-CoA reductase (TER) reduces the double bond to yield an elongated acyl-CoA.

This guide will focus on the enzymes, intermediates, and regulatory mechanisms involved in the elongation of palmitoyl-CoA, with a specific emphasis on the generation and subsequent conversion of this compound.

The Central Role of this compound

This compound is the immediate product of the condensation of palmitoyl-CoA (C16:0-CoA) with malonyl-CoA, a reaction catalyzed by specific ELOVL enzymes. It represents the first committed step in the elongation of the C16 fatty acid chain. The formation of this compound is a critical control point in the synthesis of stearic acid (C18:0) and other longer saturated fatty acids.

Enzymology of the Fatty Acid Elongation Pathway

The conversion of palmitoyl-CoA to stearoyl-CoA involves a multi-enzyme complex located in the endoplasmic reticulum. The key enzymes and their kinetic properties are detailed below.

3-Ketoacyl-CoA Synthases (ELOVLs)

The condensation reaction is the rate-limiting step in fatty acid elongation and is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[1] There are seven known mammalian ELOVLs (ELOVL1-7), each with distinct substrate specificities. ELOVL6 exhibits a high affinity for C16-acyl-CoA and is a key enzyme in the synthesis of stearoyl-CoA.[2]

3-Ketoacyl-CoA Reductase (KAR)

The reduction of this compound to 3-hydroxyhexadecanoyl-CoA is catalyzed by 3-ketoacyl-CoA reductase (KAR), utilizing NADPH as a cofactor.[3] KAR activity has been shown to enhance the activity of ELOVL6, suggesting a functional interaction between these two enzymes in the elongation complex.[3]

3-Hydroxyacyl-CoA Dehydratases (HACDs)

The dehydration of 3-hydroxyhexadecanoyl-CoA to trans-2-hexadecenoyl-CoA is carried out by 3-hydroxyacyl-CoA dehydratases (HACDs). Mammals have four HACD isoforms (HACD1-4), which exhibit some functional redundancy.[4][5]

Trans-2-Enoyl-CoA Reductase (TER)

The final reduction step, converting trans-2-hexadecenoyl-CoA to stearoyl-CoA, is catalyzed by trans-2-enoyl-CoA reductase (TER), also using NADPH as a reductant.[6][7]

Table 1: Kinetic Parameters of Fatty Acid Elongation Enzymes

| Enzyme | Substrate | Km | Vmax | kcat | Source Organism/Tissue | Reference |

| ELOVL6 | Palmitoyl-CoA | 4 nM | - | - | Mouse | [8] |

| Malonyl-CoA | 11.1 µM | - | - | Mouse | [8] | |

| HACD1 | 3-Hydroxypalmitoyl-CoA | 33.6 µM | 49.3 µM | - | Human | [9] |

| HACD3 | 3-Hydroxypalmitoyl-CoA | 49.5 µM | 65.8 µM | - | Human | [9][10] |

| Trans-2-enoyl-CoA Reductase | Crotonyl-CoA (C4) | 68 µM | - | - | Euglena gracilis | [11] |

| trans-2-Hexenoyl-CoA (C6) | 91 µM | - | - | Euglena gracilis | [11] | |

| NADH | 109 µM | - | - | Euglena gracilis | [11] | |

| NADPH | 119 µM | - | - | Euglena gracilis | [11] |

Note: Kinetic data for all enzymes with their specific substrates in the C16 elongation pathway are not fully available in the literature. The provided data represents the most relevant information found.

Regulation of Fatty Acid Elongation

The fatty acid elongation pathway is tightly regulated to meet the cell's demand for specific fatty acids. This regulation occurs primarily at the transcriptional level, with key transcription factors controlling the expression of the ELOVL enzymes.

SREBP-1 Signaling Pathway

Sterol Regulatory Element-Binding Protein 1 (SREBP-1) is a master transcriptional regulator of lipogenesis.[12] Upon activation, SREBP-1 moves to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of lipogenic genes, including ELOVL6, thereby upregulating their expression.[13]

PPARα Signaling Pathway

Peroxisome proliferator-activated receptor alpha (PPARα) is another nuclear receptor that plays a key role in lipid metabolism.[14] It can be activated by fatty acids and their derivatives. PPARα activation can lead to the upregulation of genes involved in fatty acid oxidation, but it can also influence the expression of elongases, contributing to the regulation of the cellular fatty acid pool.[15]

Experimental Protocols

Measurement of Fatty Acid Elongase Activity in Microsomes